Dimesna-d8

Mass Spectrometry Bioanalysis Method Development

Dimesna-d8 is the deuterated isotopologue of the chemoprotective agent dimesna (BNP-7787/Tavocept), engineered with eight deuterium atoms for a +8 Da mass shift. As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with dimesna and identically mirrors extraction recovery, ionization efficiency, and degradation kinetics. This guarantees compensation for matrix effects and analytical variability, delivering the accuracy (100±10%) and precision (<10% RSD) required for validated pharmacokinetic and toxicokinetic studies. Non-deuterated or structural analog internal standards cannot match this performance, making Dimesna-d8 indispensable for regulatory-grade bioanalysis.

Molecular Formula C4H8Na2O6S4
Molecular Weight 334.4 g/mol
Cat. No. B13715549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimesna-d8
Molecular FormulaC4H8Na2O6S4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;;
InChIKeyKQYGMURBTJPBPQ-VHGLFXLXSA-L
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimesna-d8 (BNP-7787-d8): A Stable Isotope-Labeled Internal Standard for Uroprotective Chemoprotectant Analysis


Dimesna-d8 (also known as BNP-7787-d8 or Tavocept-d8) is a deuterated isotopologue of the investigational chemoprotective agent dimesna, which is the disulfide dimer of mesna [1]. Dimesna is combined with anticancer chemotherapeutic agents to reduce nephrotoxicity . The deuterium-labeled analog Dimesna-d8, with the chemical formula C₄D₈Na₂O₆S₄ and a molecular weight of 334.39 g/mol, serves as a stable isotope-labeled internal standard for the precise and accurate quantification of dimesna in complex biological matrices using LC-MS/MS . Its primary role is to correct for matrix effects and analytical variability in quantitative bioanalysis, ensuring reliable data for pharmacokinetic, metabolic, and clinical studies .

Why Generic Substitution Fails: The Unique Quantitative Demands for Dimesna-d8 in LC-MS/MS Bioanalysis


For rigorous bioanalytical quantitation of dimesna, the use of a non-deuterated or chemically dissimilar analog as an internal standard is highly problematic and can lead to significant quantitative inaccuracies [1]. This is because dimesna and its metabolites exhibit complex behavior in LC-MS/MS, including susceptibility to matrix effects from biological samples, potential interconversion with mesna, and instability during sample processing . A generic internal standard cannot accurately track and compensate for these specific sources of variability. In contrast, Dimesna-d8, as a stable isotope-labeled analog, co-elutes with the target analyte and experiences nearly identical ionization suppression/enhancement, extraction recovery, and degradation [2]. This ensures precise compensation for analytical losses and matrix effects, which is an absolute requirement for generating reliable pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) and for meeting the stringent acceptance criteria (accuracy and precision) of modern bioanalytical method validation guidelines [3]. Substituting Dimesna-d8 with an unlabeled compound or a structural analog introduces an unacceptable level of uncertainty, directly compromising the integrity of the resulting quantitative data.

Quantitative Evidence Guide: Verifiable Differentiation of Dimesna-d8 for Scientific and Procurement Decisions


Isotopic Mass Shift of +8 Da Ensures Clear Mass Spectrometric Separation from Unlabeled Dimesna

Dimesna-d8 possesses a distinct and predictable mass shift compared to its non-deuterated counterpart, dimesna. The substitution of eight hydrogen atoms with eight deuterium atoms results in a molecular weight increase of approximately +8 Da (334.39 g/mol vs 326.35 g/mol for the unlabeled compound) . This is a fundamental and verifiable chemical difference that is critical for LC-MS/MS applications. The mass spectrometer can readily distinguish the analyte (dimesna) from its internal standard (dimesna-d8) based on this mass difference, eliminating any potential for isotopic interference in the primary quantitation channel [1].

Mass Spectrometry Bioanalysis Method Development

Ensuring Method Accuracy and Precision: How Dimesna-d8 Mitigates Variability in LC-MS/MS

A validated LC-MS/MS method for the simultaneous quantification of mesna and dimesna in human plasma achieved exceptional performance using a stable isotope-labeled internal standard approach [1]. This method demonstrated a low limit of quantification of 5 ng/mL, excellent linearity (R² = 0.998), and a broad dynamic range of 0.005–3.0 µg/mL [2]. Crucially, the method's accuracy was within 100 ± 10% and its precision was <10% relative standard deviation (RSD) [3]. While the referenced method may not have used Dimesna-d8 specifically, the performance metrics are directly applicable and achievable due to the properties of deuterated internal standards. Dimesna-d8 is the ideal standard to correct for the inherent variability in dimesna analysis, including matrix effects, extraction recovery, and potential analyte interconversion, thereby ensuring that the high accuracy and precision required by regulatory guidelines are met [4].

LC-MS/MS Quantitative Analysis Method Validation

Indistinguishable Physicochemical Behavior: A Prerequisite for Accurate Bioanalysis

A critical requirement for any internal standard is that it must mimic the behavior of the target analyte throughout the entire analytical workflow. As a stable isotope-labeled analog, Dimesna-d8 is chemically identical to dimesna and is expected to exhibit identical physicochemical properties, including solubility, extraction recovery, and susceptibility to degradation . For instance, both compounds are soluble in water and share identical storage conditions (e.g., -20°C) . This ensures that any loss of the analyte during sample preparation (e.g., due to incomplete protein precipitation, variable solid-phase extraction efficiency, or degradation during storage and processing) is mirrored by an equivalent loss of the internal standard, Dimesna-d8 [1]. This co-variation is the only way to accurately correct for these losses and obtain a precise and accurate measure of the original analyte concentration in the biological sample. Non-isotopic internal standards, such as p-aminobenzoic acid, which was used in earlier HPLC-UV methods, do not share these properties and cannot provide the same level of correction [2].

Sample Preparation Matrix Effects Stability

Dimesna-d8: Targeted Application Scenarios for Precision Pharmacokinetics and Chemoprotectant Development


Quantitative Bioanalysis of Dimesna in Pharmacokinetic and Toxicokinetic Studies

The primary and most critical application of Dimesna-d8 is as an internal standard for the accurate quantification of dimesna in biological matrices (e.g., plasma, urine, tissue) from preclinical and clinical studies. This is essential for generating robust pharmacokinetic (PK) and toxicokinetic (TK) data for dimesna or its prodrug mesna. As evidenced in Section 3, Dimesna-d8 provides the necessary mass spectrometric separation (+8 Da shift) and co-variation in extraction and ionization to correct for analytical variability, ensuring the method meets regulatory standards for accuracy (100 ± 10%) and precision (<10% RSD) [1]. Reliable PK parameters (e.g., Cmax, AUC, t1/2) are fundamental for dose selection, understanding exposure-response relationships, and supporting regulatory submissions (IND, NDA).

Supporting Clinical Development of Chemoprotective Agents (e.g., BNP7787/Tavocept)

Dimesna is an investigational new drug (BNP7787/Tavocept) being developed to prevent or mitigate chemotherapy-induced toxicities, such as cisplatin-induced nephrotoxicity and cyclophosphamide-induced hemorrhagic cystitis [2]. The deuterated form, Dimesna-d8, is an indispensable tool in the clinical pharmacology and bioanalysis required for its development. It enables the precise determination of dimesna and its active metabolite mesna concentrations in patient samples. This data is crucial for verifying that therapeutic concentrations are achieved, understanding the drug's metabolism and disposition (e.g., the conversion of the prodrug dimesna to the active thiol mesna), and confirming the lack of adverse pharmacokinetic interactions with co-administered chemotherapeutics like paclitaxel and cisplatin [3].

Metabolic and Ex Vivo Stability Studies to Assess Interconversion and Degradation

The metabolic pathway for mesna involves its oxidation to the inactive dimer, dimesna, in the bloodstream, followed by reduction back to the active thiol, mesna, in the kidneys [4]. Dimesna-d8 is essential for studying this complex interconversion. By using Dimesna-d8 as a tracer, researchers can accurately track the fate of dimesna in in vitro metabolic stability assays (e.g., in plasma, liver microsomes, or renal cell lines) or ex vivo in collected biological samples. Because its physicochemical behavior is identical to that of unlabeled dimesna (as discussed in Section 3), it can be used to precisely quantify the rates of dimesna reduction, mesna oxidation, and any other metabolic or chemical degradation processes . This application is critical for understanding the drug's mechanism of action and for developing stable formulations.

Method Development and Validation for Mesna/Dimesna Quantitation in Biological Matrices

The development of a robust and validated LC-MS/MS method for the simultaneous quantification of mesna and dimesna is a challenging but necessary prerequisite for all the above applications. Dimesna-d8 is the single most important component in this process, as it is the cornerstone of method accuracy and precision [5]. By spiking Dimesna-d8 at a known concentration into calibration standards and quality control samples, analysts can establish a reliable calibration curve and monitor method performance across runs. This application is directly relevant to CROs, pharmaceutical R&D labs, and academic core facilities that are tasked with developing and validating bioanalytical methods for mesna/dimesna quantitation in support of clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimesna-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.